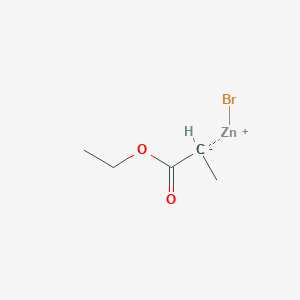
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is a chemical compound with the molecular formula C5H9BrO2Zn and a molecular weight of 246.4 g/mol. This compound is commonly used in various scientific research fields, including chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-oxo-1-methylethylzinc bromide typically involves the reaction of ethyl propanoate with zinc bromide in the presence of an ether solvent. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. The reaction can be represented as follows:
[ \text{C}_2\text{H}_5\text{COOCH}_2\text{CH}_3 + \text{ZnBr}_2 \rightarrow \text{C}_5\text{H}_9\text{BrO}_2\text{Zn} ]
Industrial Production Methods
In industrial settings, the production of 2-Ethoxy-2-oxo-1-methylethylzinc bromide involves large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-Ethoxy-2-oxo-1-methylethylzinc bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides.
Reduction: It can be reduced to form zinc metal and other by-products.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different organozinc compounds.
Common Reagents and Conditions
Common reagents used in reactions with 2-Ethoxy-2-oxo-1-methylethylzinc bromide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce various organozinc derivatives.
科学的研究の応用
2-Ethoxy-2-oxo-1-methylethylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the study of zinc-dependent enzymes and their mechanisms.
Medicine: It is used in the development of zinc-based pharmaceuticals and diagnostic agents.
Industry: The compound is utilized in the production of fine chemicals and materials science research.
作用機序
The mechanism of action of 2-Ethoxy-2-oxo-1-methylethylzinc bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc ion plays a crucial role in stabilizing reaction intermediates and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
2-Ethoxy-2-oxoethylzinc bromide: Similar in structure but with different reactivity and applications.
2-Methoxy-2-oxo-1-methylethylzinc bromide: Differing by the presence of a methoxy group instead of an ethoxy group.
2-Ethoxy-2-oxo-1-methylethylzinc chloride: Similar structure but with a chloride ion instead of a bromide ion.
Uniqueness
2-Ethoxy-2-oxo-1-methylethylzinc bromide is unique due to its specific reactivity and stability in ether solutions. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research.
特性
IUPAC Name |
bromozinc(1+);ethyl propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDYBHAXSKGAMW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH-]C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)

![tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)




![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
![tert-butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B6307568.png)


